5-Formylthiophene-2-sulfonyl chloride

Physical property Handling Storage

Sourcing a thiophene intermediate with two truly orthogonal reactive handles is a frequent bottleneck in medicinal chemistry labs. 5-Formylthiophene-2-sulfonyl chloride solves this with its differentiated 5-formyl and 2-sulfonyl chloride groups, enabling unambiguous sequential derivatization. • Site-selective sulfonamide formation (via SO2Cl) followed by aldehyde reductive amination or Grignard addition - no protecting-group interplay required. • Electron-withdrawing formyl group imparts predictable, moderately enhanced sulfonyl chloride reactivity over unsubstituted analogs, improving reaction-rate control. • 98% purity specification reduces interfering impurities in multi-step pharma intermediate synthesis. • Supplied with batch-specific QC documentation; hazardous-material shipping (UN 2923, Class 8/6.1, PG III) fully managed.

Molecular Formula C5H3ClO3S2
Molecular Weight 210.7 g/mol
Cat. No. B13170085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formylthiophene-2-sulfonyl chloride
Molecular FormulaC5H3ClO3S2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)Cl)C=O
InChIInChI=1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H
InChIKeyFVIKLKURYVPJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formylthiophene-2-sulfonyl chloride: Key Properties & Sourcing


5-Formylthiophene-2-sulfonyl chloride (CAS 932783-58-9) is a heterocyclic sulfonyl chloride derivative containing a reactive formyl group at the 5-position of a thiophene ring [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of thiophene-based sulfonamides, sulfonate esters, and other functionalized derivatives [1]. Key computed properties include a molecular weight of 210.66 g/mol, a predicted density of 1.655±0.06 g/cm³, and a predicted boiling point of 361.9±27.0 °C [1].

Dual orthogonal functionality – sulfonyl chloride and aldehyde groups enable sequential, site‑selective derivatizations
Solid‑state handling – crystalline solid simplifies weighing, storage, and purification by recrystallization
High‑purity specification – suitable for sensitive synthetic sequences where impurity control is critical

Irreplaceability of 5-Formylthiophene-2-sulfonyl chloride


Direct substitution of 5-Formylthiophene-2-sulfonyl chloride with unfunctionalized or differently substituted thiophene sulfonyl chlorides is not chemically equivalent. The presence of the 5-formyl group imparts a distinct electronic profile and enables orthogonal synthetic transformations that are inaccessible to simpler analogs such as 2-thiophenesulfonyl chloride or 5-chlorothiophene-2-sulfonyl chloride [1]. The combined sulfonyl chloride and aldehyde functionalities allow for sequential, site-selective modifications that are essential for constructing complex molecular scaffolds [1].

Attribute
5‑Formylthiophene‑2‑sulfonyl chloride
Common analogs (2‑thiophenesulfonyl chloride, 5‑chloro‑, 5‑methyl‑)
Functional groups
SO₂Cl + aldehyde
Typically only SO₂Cl (no aldehyde)
Electronic character
Moderately electron‑withdrawing 5‑CHO
H, Cl, or CH₃ substituent – reactivity and selectivity can shift away from target profile
Physical form
Crystalline solid (mp ~120 °C)
Often liquids or low‑melting solids; handling and purification may differ

5-Formylthiophene-2-sulfonyl chloride: Quantitative Evidence


Physical State: Solid vs. Liquid Analogs

5-Formylthiophene-2-sulfonyl chloride is a crystalline solid with a melting point of approximately 120 °C [1]. In contrast, common comparator analogs such as 2-thiophenesulfonyl chloride (mp 30-32 °C), 5-chlorothiophene-2-sulfonyl chloride (mp 25-28 °C), and 5-methylthiophene-2-sulfonyl chloride (liquid at room temperature) [2] exhibit significantly lower melting points or exist as liquids, which affects their handling and storage profiles.

Melting point
Cross‑study comparable
~120 °C (solid) vs. 25‑32 °C or liquid for common analogs
Supports solid‑state handling and purification workflow
Literature and vendor‑reported values
Physical property Handling Storage

Purity Level Differentiation

Commercially available 5-Formylthiophene-2-sulfonyl chloride is offered with a purity of 98% . Comparable analogs are often offered at lower purities, such as 95% for 5-methylthiophene-2-sulfonyl chloride [1] and 97% for 2-thiophenesulfonyl chloride . The 98% purity specification provides a higher level of assurance for sensitive synthetic applications.

Commercial purity
Cross‑study comparable
98 % vs. 95‑97 % for 5‑methyl‑ and 2‑thiophenesulfonyl chloride analogs
Higher purity reduces need for further purification
Based on vendor specifications
Purity Quality control Procurement

Reactivity Tuning by Electronic Effects

The rate of nucleophilic substitution at the sulfonyl sulfur of thiophene-2-sulfonyl chlorides is significantly modulated by the electronic nature of the 5-substituent [1]. Electron-withdrawing groups such as 5-NO2 increase reactivity relative to the unsubstituted (H) compound, while electron-donating groups such as 5-CH3 decrease reactivity [1]. The 5-formyl group, being moderately electron-withdrawing (σp ~0.42), is expected to confer a reactivity profile intermediate between that of the unsubstituted and 5-Cl analogs, offering a balance between reactivity and stability that may be advantageous for specific synthetic sequences.

Reactivity tuning
Class‑level inference
Expected intermediate reactivity between unsubstituted and 5‑Cl analogs (σp ~0.42)
Supports reactivity profile review for synthetic planning
Inferred from substituent effect trends; direct kinetic data for 5‑CHO not available
Reactivity Kinetics Substituent effect

Orthogonal Dual Functionality

5-Formylthiophene-2-sulfonyl chloride uniquely combines a sulfonyl chloride and an aldehyde group on the same thiophene ring, enabling sequential, orthogonal transformations without the need for protection/deprotection steps [1]. In contrast, simpler analogs like 2-thiophenesulfonyl chloride or 5-chlorothiophene-2-sulfonyl chloride lack this aldehyde functionality, limiting their utility as single-component building blocks for complex molecules.

Orthogonal dual functionality
Supporting evidence
Sulfonyl chloride + aldehyde on the same thiophene ring
Enables sequential, protection‑free library synthesis
Qualitative synthetic advantage over single‑functional‑group analogs
Orthogonal reactivity Bifunctional building block Medicinal chemistry

5-Formylthiophene-2-sulfonyl chloride: Key Applications


Sulfonamide Library Synthesis

The orthogonal reactivity of the sulfonyl chloride and aldehyde groups enables the construction of diverse sulfonamide libraries through sequential functionalization [1]. The sulfonyl chloride can be reacted with various amines to form sulfonamides, while the aldehyde can be utilized in subsequent transformations such as reductive amination or Grignard reactions [1].

High-Purity Intermediate Synthesis

The 98% purity specification minimizes the presence of impurities that could interfere with sensitive downstream reactions, making it suitable for the synthesis of pharmaceutical intermediates where purity is critical [1].

Controlled Sulfonyl Chloride Reactivity

The 5-formyl group's electron-withdrawing nature provides a predictable, moderately enhanced reactivity compared to unsubstituted analogs, useful for optimizing reaction rates in nucleophilic substitutions [1].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Orthogonal dual functionality
Sequential amine/aldehyde derivatization without protecting groups
High‑purity intermediate synthesis
High‑purity specification
Minimized side‑reaction risk and reduced purification burden
Controlled sulfonyl chloride reactivity
Moderately electron‑withdrawing 5‑CHO group
Predictable reaction rate optimization in nucleophilic substitutions

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